(1-Piperidin-2-ylethyl)amine CAS number 27578-60-5 details
(1-Piperidin-2-ylethyl)amine CAS number 27578-60-5 details
An In-Depth Technical Guide to 1-(2-Aminoethyl)piperidine (CAS 27578-60-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Establishing Chemical Identity
This guide provides a comprehensive technical overview of the chemical compound associated with CAS number 27578-60-5 . It is critical to note that while the topic request specified "(1-Piperidin-2-ylethyl)amine," all authoritative chemical databases and literature definitively link this CAS number to the structural isomer 1-(2-Aminoethyl)piperidine . In this compound, the aminoethyl group is attached to the nitrogen atom (position 1) of the piperidine ring, not the carbon at position 2. To ensure scientific accuracy and utility, this document will focus exclusively on the properties, synthesis, and applications of 1-(2-Aminoethyl)piperidine.
Executive Summary
1-(2-Aminoethyl)piperidine is a versatile diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses. Characterized by a piperidine ring N-substituted with an aminoethyl moiety, its structure offers two key points of reactivity: a secondary amine within the ring and a primary amine at the terminus of the ethyl chain. This unique structural feature makes it an invaluable scaffold in medicinal chemistry and a functional component in material science. Its applications range from the synthesis of targeted therapeutics for neurological disorders and cancer to the development of specialized polymers and coordination complexes.[1][2] This guide synthesizes current knowledge to provide researchers with the foundational data, experimental insights, and safety protocols necessary for its effective application.
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development. The data for 1-(2-Aminoethyl)piperidine is summarized below.
| Property | Value | Source(s) |
| CAS Number | 27578-60-5 | [1][3][4][5][6] |
| IUPAC Name | 2-(Piperidin-1-yl)ethan-1-amine | [5][6] |
| Synonyms | N-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine, 1-Piperidineethanamine | [3][4][5] |
| Molecular Formula | C₇H₁₆N₂ | [1][3][5][6] |
| Molecular Weight | 128.22 g/mol | [1][3][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][6] |
| Boiling Point | 184 - 186 °C | [1][4][7] |
| Density | 0.899 - 0.91 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.47 - 1.4765 | [1][4][6] |
| Flash Point | 58 °C (136 °F) | [4][7] |
| Solubility | Partially miscible in water | [4] |
| pKa | pK1: 6.38; pK2: 9.89 (at 30°C) | [4] |
| SMILES | C1CCN(CC1)CCN | [5][6] |
| InChIKey | CJNRGSHEMCMUOE-UHFFFAOYSA-N | [4][5][6] |
Synthesis and Core Reactivity
General Synthetic Pathway
While multiple specific synthetic routes exist, a common and logical approach to synthesizing 1-(2-Aminoethyl)piperidine involves a two-step process starting from readily available precursors. The pathway typically includes the nucleophilic substitution of a haloacetonitrile with piperidine, followed by the reduction of the nitrile group to a primary amine.
A generalized workflow for this synthesis is outlined below.
Caption: Fig. 1: Common Synthetic Workflow
The choice of reducing agent in Step 2 is critical; strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF) are effective for this transformation.[4] Post-reaction workup and purification, typically by distillation, are required to isolate the final product with high purity.
Key Reactivity Insights
The utility of 1-(2-Aminoethyl)piperidine stems from its dual amine functionality:
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As a Nucleophile: The terminal primary amine is highly reactive and readily participates in reactions such as acylation, alkylation, and reductive amination to build more complex molecular scaffolds.
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In Schiff Base Condensation: It undergoes condensation reactions with aldehydes and ketones, such as 3-methoxy salicylaldehyde, to form tridentate Schiff base ligands.[4] These ligands are valuable in coordination chemistry.
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As a Bidentate Ligand: The two nitrogen atoms can coordinate with metal ions, enabling its use in the synthesis of coordination complexes, such as linkage isomers with nickel.[4][8] This property is fundamental to its application in material science and catalysis.
Applications in Drug Discovery and Material Science
1-(2-Aminoethyl)piperidine is not merely a chemical intermediate but a strategic scaffold that enables access to diverse and biologically active chemical spaces.
Caption: Fig. 2: Key Application Areas
Pharmaceutical & Medicinal Chemistry
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Oncology: The piperidine scaffold is integral to the design of ligands for the sigma-1 (σ1) receptor, which is overexpressed in many cancer cell lines. A notable study detailed the synthesis of novel 4-(2-aminoethyl)piperidine derivatives that demonstrated potent antiproliferative effects in human lung and prostate cancer cells.[9][10][11] These compounds function by binding to the σ1 receptor, showcasing the potential of this scaffold in developing new anticancer agents.[9][10]
-
Neuroscience: The compound serves as a key intermediate in the synthesis of molecules targeting neurological disorders.[1][2] Its structure is often incorporated into potent and selective antagonists for receptors like the cannabinoid CB1 receptor and the serotonin 5-HT6 receptor, both of which are important targets in neuropharmacology.[4]
-
Infectious Disease & Toxin Inhibition: Research has demonstrated its use as a reactant in the synthesis of inhibitors for P. falciparum malaria, Ebola filovirus, and the light chain of botulinum neurotoxin serotype A, highlighting its broad utility against diverse biological threats.[4]
Material Science and Industrial Applications
-
Polymer Chemistry: It is used to formulate specialty polymers, where its incorporation can enhance critical properties like flexibility and strength.[2] It is also employed to modify the surfaces of copolymer beads, such as vinylbenzyl chloride/divinylbenzene gels, to introduce functional amine groups.[4]
-
Coordination Chemistry: Its ability to act as a bidentate ligand is exploited in the synthesis of metal complexes, which have applications in catalysis and materials science.[1]
Experimental Protocols and Safety
Hazard Identification and Safe Handling
1-(2-Aminoethyl)piperidine is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[12]
-
GHS Hazard Classification:
-
Safe Handling Practices:
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use explosion-proof electrical and lighting equipment.[7]
-
Ground and bond containers during transfer to prevent static discharge.[7]
-
Wear appropriate PPE: chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[7]
-
-
Storage:
| Precautionary & First Aid Measures |
| Prevention: Do not breathe fumes/vapors. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection.[7] |
| In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7] |
| If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7] |
| If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for several minutes.[7] |
| If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7] |
| If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[7] |
Representative Experimental Workflow: Synthesis of a σ1 Receptor Ligand Precursor
This protocol is a generalized representation based on synthetic strategies reported in the literature for creating pharmacologically active molecules from the 1-(2-aminoethyl)piperidine scaffold.[9][10] It involves the N-alkylation of the terminal primary amine.
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- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
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